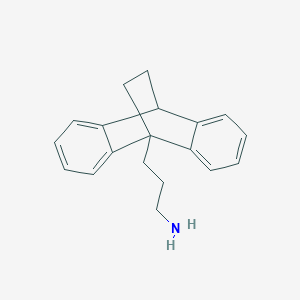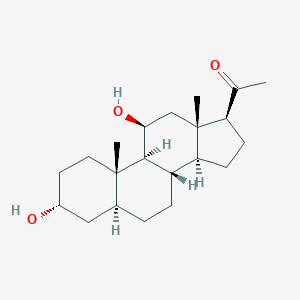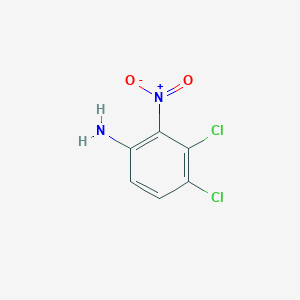
1-(3-トリフルオロメチルフェニル)エタノンオキシム
概要
説明
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, also known as Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高純度化合物の合成
この化合物は、高純度化学物質の合成に使用されます。 特許取得済みのプロセスでは、未知の不純物が0.1%未満の1-(3-トリフルオロメチルフェニル)エタノンオキシムを高純度で製造する方法が概説されています 。不純物の存在が実験結果に大きく影響を与える可能性があるため、このような高純度は研究用途に不可欠です。
医薬品研究
医薬品研究では、この化合物はさまざまな薬物の合成における前駆体となり得ます。 この化合物は、トリフルオロメチル基を含んでおり、医薬品の生物学的活性と安定性を向上させる可能性があるため、特に興味深いものです 。
材料科学
この化合物のオキシム官能基は、キレート剤として作用し、金属との複合構造を形成するために材料科学で有用な可能性があります。 これらの構造は、触媒または独自の特性を持つ先進材料として用途があります 。
分析化学
1-(3-トリフルオロメチルフェニル)エタノンオキシムは、明確に定義された特性を持つため、分析化学で標準または試薬として使用される可能性があります。 分析機器の校正や、新しい分析方法の開発における反応物として役立ちます 。
農薬研究
トリフルオロメチル基を持つ化合物は、農薬によく使用されます。 この化合物は、新しい殺虫剤や除草剤の開発のための構成要素として役立ち、効果と安全性のプロファイルを向上させる可能性があります 。
有機エレクトロニクス
トリフルオロメチル基の電子特性により、1-(3-トリフルオロメチルフェニル)エタノンオキシムは、有機エレクトロニクスでの使用に適した候補となります。 この化合物は、有機発光ダイオード(OLED)や太陽電池などのデバイスに使用される有機半導体に組み込むことができます 。
環境科学
環境科学では、この化合物は、自然界におけるフッ素化合物の分解や生態系への影響を研究するために使用される可能性があります。 このような化合物の挙動を理解することは、環境リスクを評価するために不可欠です 。
化学教育
最後に、興味深い化学構造のため、1-(3-トリフルオロメチルフェニル)エタノンオキシムは、化学教育でオキシムの合成と性質、ならびに有機化合物におけるフッ素化基の影響を説明するために使用できます 。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves the conversion of 1-(3-trifluoromethylphenyl)ethanone to its oxime derivative through a reaction with hydroxylamine.", "Starting Materials": [ "1-(3-trifluoromethylphenyl)ethanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 1-(3-trifluoromethylphenyl)ethanone in methanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution and stir for several hours at room temperature.", "Acidify the reaction mixture with hydrochloric acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution to obtain the desired product, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime." ] } | |
CAS番号 |
99705-50-7 |
分子式 |
C9H8F3NO |
分子量 |
203.16 g/mol |
IUPAC名 |
(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
InChIキー |
QQGVWMIRCZEUBB-MLPAPPSSSA-N |
異性体SMILES |
C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
正規SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
| 99705-50-7 | |
同義語 |
m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)









